Carbon tetrafluoride - 75-73-0

Carbon tetrafluoride

Catalog Number: EVT-1553102
CAS Number: 75-73-0
Molecular Formula: CF4
Molecular Weight: 88.004 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbon tetrafluoride (CF₄), also known as tetrafluoromethane, is a colorless, odorless, non-flammable gas. [] It belongs to the family of halomethanes, specifically perfluorocarbons. [] CF₄ is recognized as a potent greenhouse gas with a significantly longer atmospheric lifetime than carbon dioxide (CO₂). [] Its primary anthropogenic sources include aluminum production and the electronics industry. []

Synthesis Analysis

Several methods exist for the synthesis of carbon tetrafluoride. One industrial method involves the reaction of fluorine with carbon at high temperatures. [] Additionally, CF₄ can be produced through the electrolysis of hydrofluoric acid (HF) using a nickel anode with low carbon content (0.01 wt.% or less). [] This method allows for the production of high purity fluorine gas containing less than 10 ppm of CF₄. []

Molecular Structure Analysis

Carbon tetrafluoride has a tetrahedral molecular geometry. [] This structure arises from the central carbon atom bonding with four fluorine atoms, resulting in a highly symmetrical molecule. [] The carbon-fluorine bond in CF₄ is exceptionally strong, contributing to its high chemical stability. []

Chemical Reactions Analysis
  • High Chemical Stability: Attributed to strong carbon-fluorine bonds. []
  • Non-flammable: Does not readily support combustion. []
  • Relatively Inert: Does not readily react with most common substances under normal conditions. []
  • Decomposition: Possible under high-energy conditions like plasma or electron beam irradiation. [, , , ]
Physical and Chemical Properties Analysis
  • Boiling Point: -127.8 °C []
  • Melting Point: -183.6 °C []
  • Density: 3.94 g/L (gas at 0 °C and 1 atm) []
  • Solubility in Water: Low []
  • Thermal Conductivity: Low []
  • Refractive Index: Varies with temperature and pressure []
Applications
  • Plasma Etching: CF₄ is frequently used as a source gas in plasma etching processes for microelectronics and optoelectronics fabrication. [, ] Its decomposition in plasma generates reactive fluorine radicals that effectively etch materials like silicon and polymers. [, ]
  • Semiconductor Industry: CF₄ plays a critical role in semiconductor manufacturing, particularly in the etching of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). [] It's also used in the production of nitrogen trifluoride (NF₃). []
  • Greenhouse Gas Research: CF₄ serves as a key species in atmospheric studies due to its potency as a greenhouse gas and exceptionally long atmospheric lifetime. [] Its atmospheric concentration trends are monitored to assess its contribution to global warming. []
  • High-Pressure Studies: The high stability of CF₄ makes it suitable for high-pressure experiments. Its behavior under pressure, including phase transitions and structural changes, has been investigated using techniques like Raman spectroscopy and neutron diffraction. [, ]
  • Centrifugal Separation of Isotopes: CF₄ can be utilized as a processing gas in the centrifugal separation of carbon isotopes, particularly for enriching ¹³C. [] This application is relevant for producing ¹³C-enriched materials for various applications, including medical testing. []
  • Crash Firefighting: CF₄ has been explored as a fire suppressant, particularly in aircraft cabin fire emergencies. [] Its low toxicity and non-flammable nature make it a potentially safer alternative to traditional fire extinguishants. []

Sulfur Hexafluoride (SF6)

Relevance: SF6 is often mentioned in conjunction with CF4 due to their shared applications and properties. Both compounds are used in plasma etching processes in the semiconductor industry . SF6 is also a potent greenhouse gas, and its increasing atmospheric concentrations have raised environmental concerns similar to those associated with CF4 . Research has been conducted on SF6/CF4 mixtures as potential replacements for pure SF6 in high-voltage circuit breakers to mitigate its environmental impact .

Nitrogen (N2)

Relevance: N2 is used as a carrier gas or additive gas in plasma processing alongside CF4 . It is also a significant component of air, which may be present in trace amounts during CF4 handling or experimental setups . The presence of N2 can influence the plasma chemistry and affect the etching or deposition processes involving CF4.

Argon (Ar)

Relevance: Similar to N2, Argon serves as a carrier gas or plasma diluent in conjunction with CF4 during plasma etching and other plasma-based processes , , . The addition of Ar to CF4 plasmas can enhance the etching rate and influence the properties of the etched surfaces .

Oxygen (O2)

Relevance: Oxygen is often used in combination with CF4 in plasma etching processes to increase the etch rate of materials like silicon and silicon dioxide . The presence of oxygen in the plasma promotes the formation of reactive oxygen species, contributing to the etching mechanism. Additionally, oxygen is also investigated as an additive gas in electron beam-induced abatement of CF4 .

Carbon Dioxide (CO2)

Relevance: CO2 is often mentioned as a reference point for comparing the global warming potential (GWP) of other greenhouse gases like CF4. CF4 has a much higher GWP than CO2 . Additionally, CO2 is often a byproduct of the decomposition of CF4 in plasma or other abatement methods .

Hydrogen Fluoride (HF)

Relevance: HF is a potential product of the decomposition of CF4, especially in the presence of water vapor or hydrogen-containing species . The presence of HF in the exhaust stream of CF4 plasma processing can pose environmental and safety concerns.

Methane (CH4)

Relevance: Methane is often studied alongside CF4 in research related to their vibrational spectra and molecular properties . The two molecules share tetrahedral geometry, making their spectroscopic data valuable for comparative analysis and developing theoretical models.

Water (H2O)

Relevance: Water vapor can influence the decomposition pathways of CF4 in plasma and other reactive environments , . It can react with CF4 or its decomposition intermediates, potentially leading to the formation of HF and other byproducts.

Ammonia (NH3)

Relevance: Ammonia is investigated as an additive gas in CF4 plasma etching processes to control the etching rate and reduce damage to underlying materials . The addition of NH3 to the plasma can modify the plasma chemistry by scavenging reactive fluorine species and forming less reactive species that protect the underlying layers.

Carbonyl Fluoride (COF2)

Relevance: COF2 is a potential decomposition product of CF4, particularly in the presence of oxygen-containing species .

Trifluoromethane (CHF3)

Dichlorodifluoromethane (CF2Cl2)

Relevance: CF2Cl2, similar to CF4, is a long-lived greenhouse gas that contributes to climate change . It is mentioned as a reference point for comparing the atmospheric lifetimes of different fluorocarbons.

Ethane Hexafluoride (C2F6)

Relevance: C2F6 is identified as a common impurity in raw CF4 . It can be removed from CF4 through purification methods like pressurized rectification to obtain high-purity CF4 for specific applications.

Properties

CAS Number

75-73-0

Product Name

Carbon tetrafluoride

IUPAC Name

tetrafluoromethane

Molecular Formula

CF4

Molecular Weight

88.004 g/mol

InChI

InChI=1S/CF4/c2-1(3,4)5

InChI Key

TXEYQDLBPFQVAA-UHFFFAOYSA-N

SMILES

C(F)(F)(F)F

Solubility

2.14e-04 M
In water, 18.8 mg/L at 25 °C
Soluble in benzene, chloroform
Solubility in water: none

Synonyms

carbon tetrafluoride
ftoksilol
ftoxycol
perfluoromethane

Canonical SMILES

C(F)(F)(F)F

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